molecular formula C8H5F2IO2 B3184728 4-(Difluoromethyl)-3-iodobenzoic acid CAS No. 1131588-05-0

4-(Difluoromethyl)-3-iodobenzoic acid

Cat. No. B3184728
CAS RN: 1131588-05-0
M. Wt: 298.02 g/mol
InChI Key: KTYIFZLLDBZKKG-UHFFFAOYSA-N
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Description

The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . These derivatives also show the potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .


Molecular Structure Analysis

The difluoromethyl group can modulate the properties of bioactive molecules . For PET imaging, this structural motif has been largely underexploited in (pre)clinical radiotracers due to a lack of user-friendly radiosynthetic routes .


Chemical Reactions Analysis

The difluoromethyl group significantly influences the parent molecule’s reactivity . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .


Physical And Chemical Properties Analysis

The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .

Mechanism of Action

While the mechanism of action for “4-(Difluoromethyl)-3-iodobenzoic acid” is not available, compounds with difluoromethyl groups have been used commercially as intermediates to fungicides which act by inhibition of succinate dehydrogenase (SDHI) .

Safety and Hazards

While specific safety data for “4-(Difluoromethyl)-3-iodobenzoic acid” is not available, it’s important to handle all chemicals with care. Avoid prolonged exposure, do not breathe vapor, and use caution when handling .

Future Directions

The field of difluoromethylation has seen significant advances in recent years . Future directions in the radiosynthesis of [18F]CF2H compounds and their application in tracer radiosynthesis are being explored .

properties

IUPAC Name

4-(difluoromethyl)-3-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2IO2/c9-7(10)5-2-1-4(8(12)13)3-6(5)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYIFZLLDBZKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660776
Record name 4-(Difluoromethyl)-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1131588-05-0
Record name 4-(Difluoromethyl)-3-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131588-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethyl)-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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